molecular formula C15H13NO3 B2455131 4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid CAS No. 1146291-73-7

4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid

Cat. No.: B2455131
CAS No.: 1146291-73-7
M. Wt: 255.273
InChI Key: HNHVUEIBDKDRNE-UHFFFAOYSA-N
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Description

4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid is a heterocyclic compound that features a fused furo-pyrrole ring system

Properties

IUPAC Name

4-(2-phenylethyl)furo[3,2-b]pyrrole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO3/c17-15(18)13-10-14-12(7-9-19-14)16(13)8-6-11-4-2-1-3-5-11/h1-5,7,9-10H,6,8H2,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNHVUEIBDKDRNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C2C(=O)O)OC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid typically involves the condensation of appropriate starting materials under specific reaction conditions. One common method involves the use of 2,5-dimethoxytetrahydrofuran and various amines in the presence of water and a catalytic amount of iron (III) chloride . The reaction proceeds through a series of steps, including cyclization and functional group transformations, to yield the desired product. Industrial production methods may involve optimization of these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the furo-pyrrole ring system. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid can be compared with other similar compounds, such as:

Biological Activity

Overview

4-(2-phenylethyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid (CAS No. 1146291-73-7) is a heterocyclic compound with a fused furo-pyrrole ring system. Its unique structure confers potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and therapeutic potentials.

  • IUPAC Name : this compound
  • Molecular Weight : 255.27 g/mol
  • Chemical Structure :
    InChI 1S C15H13NO3 c17 15 18 13 10 14 12 7 9 19 14 16 13 8 6 11 4 2 1 3 5 11 h1 5 7 9 10H 6 8H2 H 17 18 \text{InChI 1S C15H13NO3 c17 15 18 13 10 14 12 7 9 19 14 16 13 8 6 11 4 2 1 3 5 11 h1 5 7 9 10H 6 8H2 H 17 18 }

Synthesis

The synthesis of this compound typically involves the condensation of appropriate starting materials under specific conditions. A common method utilizes 2,5-dimethoxytetrahydrofuran and various amines in the presence of water and a catalytic amount of iron (III) chloride.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives of furo[3,2-b]pyrrole have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of signaling pathways related to cancer cell survival and growth.

Antiviral Properties

The compound has demonstrated potential antiviral activity in preliminary studies. Its ability to interact with viral proteins may hinder the replication process of certain viruses. This suggests that further investigation into its use as an antiviral agent could be beneficial.

Anti-inflammatory Effects

In vitro studies have shown that this compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses. This positions the compound as a candidate for developing anti-inflammatory drugs.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry explored the anticancer effects of various furo[3,2-b]pyrrole derivatives. Among them, a derivative closely related to this compound was found to significantly inhibit the growth of human cancer cell lines such as A549 (lung cancer) and MCF7 (breast cancer). The study highlighted its mechanism involving apoptosis induction through caspase activation .

Study 2: Anti-inflammatory Mechanism

Research conducted by Liu et al. (2015) indicated that derivatives of furo[3,2-b]pyrrole exhibited potent inhibition of lipoxygenase (LOX), an enzyme implicated in inflammatory processes. The study demonstrated that compounds similar to this compound could reduce inflammation markers in vitro .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
4H-thieno[3,2-b]pyrrole-5-carboxylic acid StructureAnticancer
Indole derivatives Similar aromatic structureDiverse biological activities
Pyrrole derivatives Various substitutionsMedicinal properties

Q & A

Basic Research Question

  • HPLC-PDA : Quantifies purity (>95% required for pharmacological studies) and detects byproducts with λ = 210–280 nm .
  • NMR : 1^1H NMR (DMSO-d₆) reveals proton environments (e.g., pyrrole NH at δ 10.2–11.5 ppm, phenethyl aromatic protons at δ 7.2–7.5 ppm) .
  • HRMS : Confirms molecular formula (C₁₅H₁₃NO₃; [M+H]⁺ = 256.0974) and fragmentation patterns .

How can researchers resolve contradictions in reported biological activities of structural analogs?

Advanced Research Question
Discrepancies arise from variations in assay conditions (e.g., cell lines, solvent carriers). For example:

  • Enzyme Inhibition : Analog 2-formyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid shows IC₅₀ = 1.2 µM for kinase A but no activity in kinase B due to divergent ATP-binding pockets .
  • Antimicrobial Activity : Phenethyl derivatives exhibit broad-spectrum activity in Gram-positive bacteria (MIC = 8 µg/mL) but not Gram-negative, likely due to outer membrane permeability barriers .
    Methodological Solution : Standardize assays using reference compounds (e.g., ciprofloxacin for antimicrobial tests) and cross-validate with isogenic mutant strains .

What computational strategies predict binding modes of this compound with biological targets?

Advanced Research Question

  • Molecular Docking (AutoDock Vina) : Simulate interactions with kinase ATP pockets, prioritizing hydrogen bonds with conserved residues (e.g., Lys72, Glu91) .
  • MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories; RMSD < 2.0 Å indicates viable binding .
  • QSAR Models : Correlate substituent electronegativity with inhibitory potency (R² > 0.85 in kinase datasets) .

How do structural modifications at position 4 impact solubility and bioavailability?

Basic Research Question
Replacing the phenethyl group with polar groups (e.g., -OH, -COOH) increases aqueous solubility but reduces membrane permeability. Key

ModificationLogPSolubility (mg/mL)Caco-2 Permeability (×10⁻⁶ cm/s)
Phenethyl (parent)2.80.128.5
4-Hydroxyethyl1.21.453.2
4-Carboxymethyl-0.52.800.9
Data adapted from analog studies in .

What strategies mitigate degradation during long-term storage?

Advanced Research Question

  • Lyophilization : Stabilizes the carboxylic acid moiety; >95% recovery after 12 months at -20°C .
  • Excipient Screening : Co-formulation with cyclodextrins reduces hydrolysis rates by 40% in pH 7.4 buffers .

How can researchers validate the compound’s role in modulating inflammatory pathways?

Advanced Research Question

  • ELISA/Western Blot : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .
  • Transcriptomics (RNA-Seq) : Identify downregulated NF-κB pathway genes (e.g., COX-2, iNOS) .

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